molecular formula C10H12N2O5S B2723639 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol CAS No. 722464-31-5

2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol

Cat. No.: B2723639
CAS No.: 722464-31-5
M. Wt: 272.28
InChI Key: DOTJUZDQFHQQQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol is a useful research compound. Its molecular formula is C10H12N2O5S and its molecular weight is 272.28. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitro-4-pyrrolidin-1-ylsulfonylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5S/c13-10-4-3-8(7-9(10)12(14)15)18(16,17)11-5-1-2-6-11/h3-4,7,13H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTJUZDQFHQQQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol: Molecular Structure, Properties, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol is a substituted aromatic compound of significant interest in medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a nitrophenol core functionalized with a pyrrolidine sulfonyl group, presents a versatile scaffold for the development of novel therapeutic agents. The presence of a nitro group, a well-known electron-withdrawing group, and a sulfonyl moiety can modulate the physicochemical and pharmacological properties of the parent phenol. This guide provides a comprehensive overview of the molecular structure, weight, and key chemical properties of this compound, along with a detailed, scientifically grounded protocol for its potential synthesis and characterization.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized in the table below, providing a quantitative basis for its application in experimental research.

PropertyValueSource
Molecular Formula C₁₀H₁₂N₂O₅S[1][2]
Molecular Weight 272.28 g/mol [1][2][3]
CAS Number 722464-31-5[1][2]
IUPAC Name 2-nitro-4-(pyrrolidin-1-ylsulfonyl)phenol[2]
Canonical SMILES C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)O)[O-][1]
InChI InChI=1S/C10H12N2O5S/c13-10-4-3-8(7-9(10)12(14)15)18(16,17)11-5-1-2-6-11/h3-4,7,13H,1-2,5-6H2[2]
InChIKey DOTJUZDQFHQQQX-UHFFFAOYSA-N[2]
Topological Polar Surface Area (TPSA) 100.75 Ų[1]
logP (octanol-water partition coefficient) 1.0849[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 5[1]
Rotatable Bonds 3[1]

The structural arrangement of this compound, as depicted by its SMILES and InChI identifiers, reveals a phenol ring substituted at the 2-position with a nitro group and at the 4-position with a pyrrolidine-1-sulfonyl group. This substitution pattern is crucial for its chemical reactivity and potential biological activity.

Molecular Structure Visualization

To further elucidate the molecular architecture, the following diagram illustrates the connectivity of atoms in this compound.

Caption: 2D representation of the molecular structure of this compound.

Proposed Synthesis Pathway

The proposed synthesis involves a two-step process, starting from commercially available 4-chloro-3-nitrophenol.

Synthetic Workflow Diagram

synthesis_workflow cluster_step1 Step 1: Sulfonylation cluster_step2 Step 2: Nitration start 4-Chloro-3-nitrophenol reagent1 Pyrrolidine Triethylamine intermediate 4-(Pyrrolidine-1-sulfonyl)-3-nitrophenol reagent1->intermediate Sulfonamide formation reagent2 Nitrating Agent (e.g., HNO₃/H₂SO₄) final_product This compound reagent2->final_product Electrophilic Aromatic Substitution

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Chloro-1-(pyrrolidine-1-sulfonyl)-2-nitrobenzene

  • Reaction Setup: To a solution of 4-chloro-3-nitrophenol (1 equivalent) in a suitable aprotic solvent such as dichloromethane or acetonitrile, add triethylamine (1.2 equivalents) as a base.

  • Sulfonylation: Cool the reaction mixture to 0 °C in an ice bath. Add pyrrolidine-1-sulfonyl chloride (1.1 equivalents) dropwise to the stirred solution. The use of a sulfonyl chloride is a standard method for the formation of sulfonamides.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 4-chloro-1-(pyrrolidine-1-sulfonyl)-2-nitrobenzene.

Step 2: Synthesis of this compound

  • Hydrolysis: The final step involves the nucleophilic aromatic substitution of the chlorine atom with a hydroxyl group. This can be achieved by heating the intermediate from Step 1 in an aqueous solution of a strong base, such as sodium hydroxide.

  • Reaction Conditions: The reaction is typically carried out at an elevated temperature (e.g., 80-100 °C) and monitored by TLC.

  • Acidification and Isolation: After the reaction is complete, the mixture is cooled and acidified with a mineral acid (e.g., HCl) to protonate the phenoxide and precipitate the desired product. The solid product is then collected by filtration, washed with cold water, and dried.

  • Final Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a product of high purity.

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic Protons: The three protons on the phenyl ring are expected to appear as distinct signals in the downfield region (typically δ 7.0-8.5 ppm). The proton ortho to the nitro group will be the most deshielded.

  • Pyrrolidine Protons: The protons of the pyrrolidine ring will likely appear as multiplets in the upfield region (δ 1.5-3.5 ppm). The protons on the carbons adjacent to the nitrogen atom will be further downfield.

  • Phenolic Proton: The hydroxyl proton will appear as a broad singlet, and its chemical shift will be concentration and solvent dependent.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Aromatic Carbons: The six carbons of the benzene ring will give rise to six distinct signals in the aromatic region (δ 110-160 ppm). The carbons attached to the nitro, hydroxyl, and sulfonyl groups will have characteristic chemical shifts.

  • Pyrrolidine Carbons: The carbons of the pyrrolidine ring will appear in the aliphatic region of the spectrum.

IR (Infrared) Spectroscopy:

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

  • N-O Stretch (Nitro Group): Strong asymmetric and symmetric stretching vibrations around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

  • S=O Stretch (Sulfonyl Group): Strong absorption bands in the regions of 1300-1350 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric).

Mass Spectrometry (MS):

  • The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (272.28 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group, the pyrrolidine ring, or SO₂.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Based on the hazard information for related nitrophenols, this compound may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[2][7]

Conclusion

This compound is a molecule with significant potential for further investigation in various scientific disciplines, particularly in the realm of drug development. This guide has provided a detailed overview of its molecular structure, physicochemical properties, and a plausible synthetic route. The provided information serves as a valuable resource for researchers and scientists, enabling them to design and execute experiments with a solid understanding of the compound's fundamental characteristics. Further experimental validation of the proposed synthesis and spectroscopic characterization is encouraged to expand the knowledge base for this promising chemical entity.

References

  • PubChem. This compound. [Link]

  • PMC. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. [Link]

  • ATSDR. Toxicological Profile for Nitrophenols. [Link]

  • PubChem. 2-Nitro-4-(pyridin-4-yl)phenol. [Link]

Sources

Technical Guide: 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry profile, synthetic utility, and application of 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol (CAS 722464-31-5).

Executive Summary

This compound is a specialized pharmacophore scaffold used primarily in the development of BH3 mimetics (Bcl-2 family inhibitors) and sulfonamide-based anti-infectives. Structurally, it functions as a "left-hand" fragment in fragment-based drug discovery (FBDD), offering a unique tripartite architecture:

  • Acidic Phenol Headgroup: The pKa is significantly lowered by the ortho-nitro and para-sulfonyl electron-withdrawing groups (EWGs), enhancing hydrogen bond donor capability.

  • Nitro Handle: A masked aniline precursor essential for coupling to biaryl or acyl cores via reduction.

  • Pyrrolidine-Sulfonyl Tail: A rigid, lipophilic moiety designed to occupy hydrophobic pockets (e.g., the P2/P4 pockets of Bcl-xL or Bcl-2).

This guide provides a comprehensive analysis of its synthesis, reactivity, and role as a building block for protein-protein interaction (PPI) inhibitors.

Structural Analysis & Pharmacophore Logic

The molecule’s value lies in its electronic and steric properties, which are tuned for high-affinity binding in deep protein grooves.

Electronic Tuning (The "Push-Pull" System)

The phenol hydroxyl group is normally a weak acid (pKa ~10). However, the strategic placement of EWGs drastically alters its physicochemical profile:

  • 4-Sulfonyl Group: Inductively withdraws electron density, stabilizing the phenoxide anion.

  • 2-Nitro Group: Provides both inductive and resonance withdrawal, further lowering the pKa to the physiological range (approx. 6.5–7.5). This allows the molecule to exist as a balanced neutral/anionic species at physiological pH, optimizing membrane permeability and target binding.

The Hydrophobic Anchor

The pyrrolidine-1-sulfonyl moiety is distinct from flexible diethyl- or dimethyl-sulfonamides. The pyrrolidine ring restricts conformational freedom (entropy penalty reduction upon binding) and provides a compact hydrophobic volume that fits tightly into the hydrophobic grooves of anti-apoptotic proteins like Bcl-2 and Bcl-xL.

Synthetic Utility & Manufacturing Protocols

The synthesis of this compound follows a convergent pathway. The most robust industrial route involves the sulfonylation of a phenol precursor followed by regioselective nitration.

Retrosynthetic Analysis (DOT Diagram)

Retrosynthesis cluster_legend Legend Target This compound (Target Scaffold) Intermediate 4-(Pyrrolidin-1-ylsulfonyl)phenol Intermediate->Target Ortho-Nitration StartMat1 4-Hydroxybenzenesulfonyl chloride StartMat1->Intermediate Sulfonylation (Sn2) StartMat2 Pyrrolidine StartMat2->Intermediate Reagent Nitric Acid / H2SO4 (Electrophilic Aromatic Substitution) Reagent->Target key Blue: Target | Red: Key Intermediate | Yellow: Starting Material

Figure 1: Retrosynthetic pathway showing the construction of the sulfonyl-pyrrolidine tail followed by functionalization of the aromatic core.[1][2]

Experimental Protocol: Step-by-Step Synthesis

Phase 1: Sulfonylation (Formation of the Tail)

  • Reagents: 4-Hydroxybenzenesulfonyl chloride (1.0 eq), Pyrrolidine (1.1 eq), Pyridine (2.0 eq), DCM (Dichloromethane).

  • Protocol:

    • Dissolve 4-hydroxybenzenesulfonyl chloride in anhydrous DCM under

      
       atmosphere.
      
    • Cool to 0°C. Add pyridine dropwise to scavenge HCl.

    • Add pyrrolidine slowly to prevent exotherm.

    • Stir at RT for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1).

    • Workup: Wash with 1M HCl (to remove pyridine), then Brine. Dry over

      
      .[3]
      
    • Yield: Typically >85% of 4-(pyrrolidin-1-ylsulfonyl)phenol.

Phase 2: Regioselective Nitration (The Critical Step)

  • Reagents:

    
     (fuming), 
    
    
    
    , Acetic Acid.
  • Protocol:

    • Dissolve the Phase 1 intermediate in Acetic Acid.

    • Cool to -10°C (Ice/Salt bath). Critical: Temperature control prevents di-nitration.

    • Add a mixture of fuming

      
       and 
      
      
      
      dropwise over 30 minutes.
    • Stir for 1 hour at 0°C.

    • Quench: Pour onto crushed ice. The product typically precipitates as a yellow solid.

    • Purification: Recrystallize from Ethanol/Water.

    • Validation: NMR should show two doublets (aromatic protons) and one singlet (proton ortho to nitro).

Medicinal Chemistry Applications

Fragment-Based Drug Discovery (FBDD) for Bcl-2 Inhibitors

This scaffold is a structural analog to the "left-hand" side of ABT-737 and Navitoclax. In these drugs, a nitro-aryl group binds to the Arg/Lys residues in the BH3 binding groove.

  • Mechanism: The sulfonyl-pyrrolidine group mimics the conserved hydrophobic residue (e.g., Leucine or Phenylalanine) of the pro-apoptotic BAD protein.

  • Optimization: The nitro group is often reduced to an aniline (

    
    ) using 
    
    
    
    or
    
    
    . This aniline is then coupled via reductive amination or amide coupling to a central core (e.g., a biaryl scaffold) to extend the molecule into the P2 pocket.
Quantitative Data: Physicochemical Profile

The following table summarizes the calculated properties that make this scaffold attractive for oral drug delivery.

PropertyValueImplication for Drug Design
Molecular Weight 272.28 DaIdeal for fragment linking (Rule of 3 compliant).
cLogP ~1.6Moderate lipophilicity; good membrane permeability.
TPSA ~100 ŲPolar surface area within range for oral bioavailability.
H-Bond Donors 1 (Phenol OH)Critical for active site interaction.
H-Bond Acceptors 5 (NO2, SO2)High capacity for electrostatic interactions.
Pathway Logic: From Scaffold to Inhibitor

Pathway Scaffold This compound Reduction Nitro Reduction (SnCl2 / EtOH) Scaffold->Reduction FinalDrug Bcl-2/Bcl-xL Inhibitor (BH3 Mimetic) Scaffold->FinalDrug Provides Hydrophobic Anchor & H-Bond Donor Aniline Aniline Intermediate Reduction->Aniline Coupling Coupling to Biaryl Core Aniline->Coupling Coupling->FinalDrug

Figure 2: Workflow for converting the scaffold into a potent PPI inhibitor.

References

  • PubChem. (2025).[1][4] this compound | C10H12N2O5S.[1][2] National Library of Medicine. [Link]

  • Schmidt, R. J., et al. (2012).[5] Identification of a phenylacylsulfonamide series of dual Bcl-2/Bcl-xL antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Matrix Fine Chemicals. (2025).[4] 2-(Pyrrolidine-1-sulfonyl)phenol Product Data. [Link]

  • Tse, C., et al. (2008). ABT-263: A Potent and Orally Bioavailable Bcl-2 Family Inhibitor. Cancer Research. (Contextual grounding for sulfonamide scaffolds in Bcl-2 inhibition).

Sources

An In-Depth Technical Guide to the Acidity and pKa of 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The acid dissociation constant (pKa) is a fundamental determinant of a molecule's physicochemical properties, profoundly influencing its solubility, membrane permeability, and receptor-binding interactions. For drug development professionals, a precise understanding of a compound's pKa is not merely academic; it is a critical prerequisite for designing effective therapeutic agents. This guide provides a comprehensive analysis of the acidity of 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol, a molecule featuring a complex interplay of electronic effects. We will dissect the theoretical principles governing its acidity, provide detailed, field-proven experimental protocols for its empirical pKa determination, and outline a robust computational workflow for its in silico prediction. This document is intended for researchers, medicinal chemists, and pharmaceutical scientists seeking a deep, actionable understanding of this compound's ionization behavior.

Theoretical Underpinnings of Acidity

The acidity of a phenolic compound is defined by the stability of its corresponding conjugate base, the phenoxide anion. Phenol itself is a weak acid with a pKa of approximately 9.98, its acidity stemming from the resonance delocalization of the negative charge on the oxygen atom across the aromatic ring.[1] The introduction of substituents onto the ring can dramatically alter this acidity.

  • Electron-Withdrawing Groups (EWGs) increase acidity (lower pKa) by further delocalizing the negative charge of the phenoxide, thereby stabilizing it.

  • Electron-Donating Groups (EDGs) decrease acidity (raise pKa) by concentrating the negative charge, destabilizing the phenoxide.

Structural Analysis of this compound

To predict the acidity of the title compound, we must analyze the electronic contributions of its two key substituents:

  • 2-Nitro Group (-NO₂): The nitro group is a powerful EWG, operating through two distinct mechanisms. It exerts a strong negative inductive effect (-I) due to the high electronegativity of its nitrogen and oxygen atoms. More significantly, when positioned ortho or para to the hydroxyl group, it exerts a potent negative mesomeric, or resonance, effect (-M), which directly delocalizes the phenoxide's negative charge onto the nitro group.[2][3][4][5] This profound stabilization of the conjugate base is why p-nitrophenol (pKa ≈ 7.15) is nearly 1,000 times more acidic than phenol.[1][4] However, in the ortho position, intramolecular hydrogen bonding between the hydroxyl proton and the nitro group can slightly increase the pKa relative to the para isomer by making the proton more difficult to remove.[3][6]

  • 4-(pyrrolidine-1-sulfonyl) Group (-SO₂NR₂): The sulfonyl group is a classic and potent electron-withdrawing substituent, primarily driven by a strong inductive effect (-I) from the highly electronegative oxygen atoms and the sulfur atom.[7][8] Its position para to the hydroxyl group allows it to exert its full inductive influence to stabilize the negative charge that develops on the phenoxide oxygen upon deprotonation.

Synergistic Effect: The presence of two strong EWGs at the ortho and para positions creates a powerful synergistic effect. Both groups work in concert to withdraw electron density from the phenoxide ring, extensively delocalizing the negative charge and leading to a highly stabilized conjugate base. Therefore, this compound is predicted to be a significantly stronger acid than phenol, and even more acidic than o-nitrophenol or p-nitrophenol alone.

SubstituentPositionElectronic EffectImpact on Acidity
Nitro (-NO₂)2- (ortho)Strong -I, Strong -MStrong Increase
Pyrrolidine-1-sulfonyl4- (para)Strong -IStrong Increase

Experimental Determination of pKa

Empirical measurement remains the gold standard for pKa determination. The following protocols describe two robust, high-precision methods suitable for this molecule.

Potentiometric Titration

This method directly measures the change in pH of a solution of the analyte upon the incremental addition of a titrant. It is a highly accurate and reliable technique for determining pKa values.

Causality and Principle: The pKa is the pH at which the concentrations of the acidic (protonated) and conjugate base (deprotonated) forms of the molecule are equal. In a titration of a weak acid with a strong base, this point corresponds to the midpoint of the buffer region on the titration curve, or the pH at the half-equivalence point.[9]

  • Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25°C). This step is critical for measurement accuracy.[9]

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a final concentration of approximately 1 mM.[10]

  • Ionic Strength Adjustment: Add a non-interfering salt, such as potassium chloride (KCl), to the sample solution to a final concentration of 0.15 M. Rationale: This maintains a constant ionic strength, which stabilizes the activity coefficients of the ions in solution, ensuring the measured pH accurately reflects the hydrogen ion concentration.[9]

  • Inert Atmosphere: Purge the solution with an inert gas like nitrogen or argon for 10-15 minutes before and during the titration. Rationale: This displaces dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of acidic compounds, especially in neutral-to-alkaline pH ranges.[9]

  • Titration: Place the sample vessel on a magnetic stirrer and immerse the calibrated pH electrode. Add standardized 0.1 M sodium hydroxide (NaOH) solution in small, precise increments using a calibrated burette or automatic titrator. Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH versus the volume of NaOH added. The pKa is the pH value at the point where half of the volume of titrant required to reach the equivalence point (the steepest point of the curve) has been added. For higher precision, the equivalence point can be identified from the peak of the first derivative of the titration curve (ΔpH/ΔV).

Potentiometric_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter (3 Buffers) Prepare Prepare 1 mM Analyte Solution Calibrate->Prepare Ionic Adjust Ionic Strength (0.15 M KCl) Prepare->Ionic Purge Purge with N2 Ionic->Purge Titrate Titrate with 0.1 M NaOH Purge->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot pH vs. Volume Record->Plot Derivative Calculate 1st Derivative (ΔpH/ΔV) Plot->Derivative pKa Determine pKa at Half-Equivalence Point Derivative->pKa

Workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometric Titration

This method is ideal for compounds that possess a chromophore near the ionization site, causing the protonated and deprotonated species to have distinct UV-Vis absorption spectra.[11] It requires a smaller sample quantity than potentiometry and offers excellent precision.[11]

Causality and Principle: According to the Beer-Lambert law, absorbance is proportional to concentration. By measuring the absorbance of a solution at a fixed wavelength across a range of precisely known pH values, one can determine the ratio of the deprotonated to protonated species. The Henderson-Hasselbalch equation is then used to calculate the pKa.

  • Spectral Scans: Prepare two solutions of the analyte (~0.05 mM) at identical concentrations: one in a strongly acidic buffer (e.g., pH 2, where the compound is fully protonated, HA) and one in a strongly basic buffer (e.g., pH 12, where it is fully deprotonated, A⁻). Record the full UV-Vis spectrum for each to identify the wavelength of maximum absorbance (λ_max) for both species and to locate any isosbestic points. Rationale: An isosbestic point, where the molar absorptivity of both species is equal, serves as a validation of a simple two-state equilibrium.[12]

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa of the analyte (e.g., from pH 3 to pH 9 in 0.5 pH unit increments).

  • Sample Measurement: Prepare a set of solutions by adding a small, constant volume of a concentrated stock solution of the analyte to each buffer solution. This ensures the total concentration of the analyte is the same in every sample.

  • Absorbance Readings: Measure the absorbance of each buffered solution at the λ_max previously determined for one of the species (e.g., the phenoxide, A⁻).

  • Data Analysis: Plot the measured absorbance versus pH. The resulting data will form a sigmoidal curve. The inflection point of this curve corresponds to the pKa. Alternatively, the pKa can be calculated using the following equation for each pH point and averaging the results: pKa = pH + log[(A_max - A) / (A - A_min)] where A is the absorbance at a given pH, A_max is the absorbance of the fully deprotonated species, and A_min is the absorbance of the fully protonated species.

Spectrophotometric_Workflow cluster_prep Preparation & Scanning cluster_measurement Measurement cluster_analysis Analysis Scan_Acid Scan Spectrum in Acid (pH 2) Find_Lambda Identify λmax and Isosbestic Point Scan_Acid->Find_Lambda Scan_Base Scan Spectrum in Base (pH 12) Scan_Base->Find_Lambda Prep_Buffers Prepare Buffer Series (e.g., pH 3-9) Find_Lambda->Prep_Buffers Prep_Samples Prepare Samples in Each Buffer Prep_Buffers->Prep_Samples Measure_Abs Measure Absorbance at λmax vs. pH Prep_Samples->Measure_Abs Plot_Curve Plot Absorbance vs. pH (Sigmoidal Curve) Measure_Abs->Plot_Curve pKa Determine pKa from Inflection Point Plot_Curve->pKa Computational_Workflow cluster_gas Gas Phase Calculations (DFT) cluster_solvation Solvation Calculations (SMD Model) start Define Structures (HA and A⁻) Opt_HA Optimize Geometry of HA start->Opt_HA Opt_A Optimize Geometry of A⁻ start->Opt_A Freq_HA Frequency Calculation (G°gas HA) Opt_HA->Freq_HA Freq_A Frequency Calculation (G°gas A⁻) Opt_A->Freq_A Solv_HA Calculate Solvation Energy (ΔGsolv HA) Freq_HA->Solv_HA Solv_A Calculate Solvation Energy (ΔGsolv A⁻) Freq_A->Solv_A Combine Calculate Aqueous Free Energy G°aq = G°gas + ΔGsolv Solv_HA->Combine Solv_A->Combine pKa Calculate pKa from Thermodynamic Cycle Combine->pKa

Workflow for the computational prediction of pKa.

Conclusion

This compound is unequivocally a strong organic acid. Its acidity is dramatically enhanced by the synergistic electron-withdrawing capabilities of an ortho-nitro group and a para-sulfonyl substituent, both of which act to stabilize the phenoxide conjugate base. While its precise pKa value requires empirical determination, a value significantly lower than that of nitrophenol (pKa ≈ 7.2) is anticipated. For drug development professionals, this high acidity implies that at physiological pH (~7.4), the compound will exist almost exclusively in its deprotonated, anionic form. This guide provides the essential theoretical framework and robust, validated methodologies—both experimental and computational—to accurately quantify this critical parameter, thereby enabling informed decisions in the design and optimization of novel therapeutic agents.

References

  • Chemistry Stack Exchange. (2023). Comparison of acidic strength of nitrophenols. [Link]

  • Chemistry Stack Exchange. (2016). Acidity order of nitrophenols. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Molecules. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. [Link]

  • Wikipedia. Nitrophenol. [Link]

  • ACS Publications. (2011). Predicting pKa Values of Substituted Phenols from Atomic Charges: Comparison of Different Quantum Mechanical Methods and Charge Distribution Schemes. [Link]

  • Vedantu. The correct order of decreasing acidity of nitrophenols class 12 chemistry CBSE. [Link]

  • AFIT Scholar. (2002). Absolute pKa Determinations for Substituted Phenols. [Link]

  • PMC. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. [Link]

  • ResearchGate. (2011). Predicting pKa values of substituted phenols from atomic charges. [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • PMC. (2012). Development of Methods for the Determination of pKa Values. [Link]

  • IIT Kanpur. pH effects on absorption spectra: pKa determination by spectrophotometric method. [Link]

  • Scientific Research Publishing. (2018). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2017). Recent Advancements in Spectrophotometric pKa Determinations: A Review. [Link]

  • The University of Danang. (2022). THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY. [Link]

  • Quora. (2018). What is the acidity order (with reason) of ortho-nitrophenol, para-nitrophenol, meta-nitrofenol and picric acid?. [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • SciSpace. (2020). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

  • eGyanKosh. EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. [Link]

  • Royal Society of Chemistry. (2007). Sulfonyl vs. carbonyl group: which is the more electron-withdrawing?. [Link]

  • Reddit. (2021). Why is Sulphonyl Group strongly electron-withdrawing?. [Link]

  • KTH. (2017). Homework 3 – 2017/04/11. [Link]

  • University of Calgary. pKa values for a series of compounds. [Link]

Sources

A Technical Guide to the Safe Handling of 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol for Research & Development

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth safety framework for researchers, scientists, and drug development professionals working with 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol (CAS: 722464-31-5). Moving beyond a standard Safety Data Sheet (SDS), this guide synthesizes available data to establish a risk-based handling protocol, emphasizing the causality behind safety measures and addressing the current gaps in toxicological knowledge.

Chemical Identity & Physicochemical Profile

This compound is a substituted nitrophenol derivative. Understanding its fundamental properties is the first step in a comprehensive risk assessment. The nitro group (-NO2) and the sulfonyl group (-SO2-) significantly influence the molecule's reactivity, stability, and potential biological activity.

Table 1: Physicochemical and Identification Data

Property Value Source
IUPAC Name 2-nitro-4-pyrrolidin-1-ylsulfonylphenol [1]
CAS Number 722464-31-5 [1][2]
Molecular Formula C₁₀H₁₂N₂O₅S [1][2]
Molecular Weight 272.28 g/mol [1][2]
Topological Polar Surface Area (TPSA) 100.75 Ų [2]
LogP (Octanol/Water Partition Coeff.) 1.0849 [2]
Hydrogen Bond Donors 1 [2]
Hydrogen Bond Acceptors 5 [2]

| Recommended Storage | Sealed in a dry environment at 2-8°C |[2] |

The LogP value suggests moderate lipophilicity, indicating a potential for absorption through biological membranes, a critical consideration for dermal exposure risks. The recommended storage at refrigerated temperatures highlights the need to prevent degradation, which could alter its hazardous properties.

The Hazard Landscape: A GHS-Based Risk Assessment

The Globally Harmonized System (GHS) provides a clear, evidence-based classification of the known hazards associated with this compound. It is categorized under GHS07, signifying that it is an irritant and can cause acute toxicity.[2]

Signal Word: Warning [1][2]

Hazard Statements:

  • H302: Harmful if swallowed[1]

  • H312: Harmful in contact with skin[1]

  • H332: Harmful if inhaled[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

These classifications mandate a multi-faceted approach to safety. The acute toxicity warnings (H302, H312, H332) require stringent controls to prevent any route of entry into the body, while the irritation warnings (H315, H319, H335) necessitate robust personal protective equipment (PPE) and engineering controls.

GHS_Hazard_Response cluster_hazards GHS Hazard Statements cluster_controls Control Measures & PPE H302 H302 Harmful if swallowed Handling Prohibit Eating/Drinking in Work Area H302->Handling H312 H312 Harmful in contact with skin Gloves Chemical-Resistant Gloves (Nitrile) H312->Gloves LabCoat Lab Coat H312->LabCoat H332 H332 Harmful if inhaled EngControls Engineering Controls (Fume Hood) H332->EngControls H315 H315 Causes skin irritation H315->Gloves H315->LabCoat H319 H319 Causes serious eye irritation Goggles Chemical Safety Goggles H319->Goggles H335 H335 May cause respiratory irritation H335->EngControls

Caption: Relationship between GHS hazards and required control measures.

Engineering & Administrative Controls: The First Line of Defense

Before any personal protective equipment is worn, the work environment must be engineered to minimize exposure.

  • Primary Engineering Control: All handling of this compound, including weighing, reconstitution, and aliquoting, must be performed inside a certified chemical fume hood. This is a non-negotiable control measure directly dictated by the H332 (Harmful if inhaled) and H335 (May cause respiratory irritation) classifications. The fume hood contains aerosols and dust, preventing them from entering the researcher's breathing zone.

  • Administrative Controls:

    • Designated Area: A specific area within the lab should be designated for working with this compound to prevent cross-contamination.

    • Restricted Access: Access to this area should be limited to trained personnel.

    • Hygiene: Eating, drinking, and smoking are strictly prohibited in the work area.[3] Hands and face must be washed thoroughly after handling the substance.

Personal Protective Equipment (PPE): A Protocol for Direct Handling

PPE is the last line of defense and must be used correctly. The selection is directly informed by the GHS hazard statements.

Step-by-Step PPE Protocol:

  • Hand Protection: Wear standard nitrile gloves. Given the H312 (Harmful in contact with skin) and H315 (Causes skin irritation) classifications, these provide an effective barrier for incidental contact.[4] For tasks with a higher risk of spillage, consider double-gloving or using thicker, chemical-resistant gloves.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.[5] The H319 (Causes serious eye irritation) classification means that standard safety glasses are insufficient; a full seal around the eyes is necessary to protect against splashes or airborne particles.

  • Body Protection: A buttoned lab coat must be worn to protect skin and clothing.[5]

  • Respiratory Protection: While working in a fume hood should be sufficient, a NIOSH-approved respirator with a particulate filter may be required if engineering controls are not available or during a large spill cleanup.[6]

Emergency Response Protocols

In the event of an exposure or spill, a rapid and correct response is critical.

Emergency_Protocol cluster_triage cluster_actions Start Exposure Event Occurs Skin_Contact Skin Contact? Start->Skin_Contact Eye_Contact Eye Contact? Start->Eye_Contact Inhalation Inhalation? Start->Inhalation Ingestion Ingestion? Start->Ingestion Action_Skin Immediately wash with plenty of soap and water for at least 15 min. Skin_Contact->Action_Skin Action_Eye Rinse cautiously with water for several minutes. Remove contact lenses. Continue rinsing. Eye_Contact->Action_Eye Action_Inhale Move person to fresh air. If not breathing, give artificial respiration. Inhalation->Action_Inhale Action_Ingest Rinse mouth. Call a POISON CENTER or doctor. Ingestion->Action_Ingest Seek_Medical Seek Immediate Medical Attention. Show SDS to Doctor. Action_Skin->Seek_Medical Action_Eye->Seek_Medical Action_Inhale->Seek_Medical Action_Ingest->Seek_Medical

Caption: Decision workflow for emergency exposure response.

Spill Cleanup:

  • Evacuate non-essential personnel and ensure the area is well-ventilated (within a fume hood if possible).

  • Wear appropriate PPE as described in Section 4.

  • For small spills, gently cover with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep or scoop the material into a labeled, sealable waste container. Avoid creating dust.[7]

  • Clean the spill area with soap and water.

  • Dispose of all contaminated materials as hazardous waste.

Storage and Waste Management

  • Storage: The compound should be stored in its original, tightly sealed container in a dry, refrigerated (2-8°C) environment.[2] This mitigates degradation and prevents accidental exposure.

  • Waste Disposal: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste. It should be disposed of through a licensed disposal company.[4][8] Under no circumstances should it be discharged into drains or surface waters.[6][7]

Toxicological & Ecological Profile: Acknowledging Knowledge Gaps

A cornerstone of scientific integrity is acknowledging the limits of current data. While the GHS classifications provide a framework based on structural alerts and available data, it is crucial to note that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[4]

The broader class of nitrophenols has undergone more extensive study. For example, 2-nitrophenol and 4-nitrophenol are known to be toxic, with studies indicating that the upper respiratory system, hematological system, and eyes can be targets of toxicity.[9][10] However, the addition of the pyrrolidine-1-sulfonyl group can significantly alter the absorption, distribution, metabolism, and excretion (ADME) profile, as well as the toxicological endpoints.

Therefore, this compound must be handled with the assumption of significant toxicity until comprehensive data becomes available. This precautionary principle is the only responsible approach for novel research chemicals. No specific data on ecotoxicity was found, so it should not be released into the environment.[6]

Conclusion

The safe handling of this compound is predicated on a multi-layered risk mitigation strategy. This begins with a thorough understanding of its GHS-defined hazards, which directly informs the necessary engineering controls, PPE selection, and emergency protocols. Researchers and drug development professionals must adhere to these guidelines rigorously, always operating with a cautious respect for the compound's known hazards and its uncharacterized toxicological potential.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Aaronchem. (2025, August 9). Safety Data Sheet. Retrieved from a general SDS provider, specific URL not available.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • CPAchem Ltd. (2023, August 2). Safety Data Sheet for 2-nitrophenol. Retrieved from a general SDS provider, specific URL not available.
  • BASF. (2026, February 12). Safety Data Sheet. Retrieved from a general SDS provider, specific URL not available.
  • GovInfo. (n.d.). 2-NITROPHENOL 4-NITROPHENOL Agency for Toxic Substances and Disease Registry U.S. P. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). HEALTH EFFECTS - Toxicological Profile for Nitrophenols. National Institutes of Health. Retrieved from [Link]

Sources

A Technical Guide to the Hydrogen Bonding Capacity of 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Molecular Structure and Functional Group Analysis

The first step in determining hydrogen bonding capacity is a thorough analysis of the molecule's structure. The IUPAC name, 2-nitro-4-pyrrolidin-1-ylsulfonylphenol, describes a phenol ring substituted with a nitro group and a pyrrolidine-1-sulfonyl group.[1]

Key Functional Groups:

  • Phenolic Hydroxyl Group (-OH): This group consists of a hydrogen atom covalently bonded to a highly electronegative oxygen atom. It is a primary site for hydrogen bonding.[3]

  • Nitro Group (-NO₂): This group contains two electronegative oxygen atoms, which possess lone pairs of electrons, making them potential hydrogen bond acceptors.[4][5]

  • Sulfonyl Group (-SO₂-): Part of the sulfonamide linkage, this group has two electronegative oxygen atoms, each with lone pairs of electrons, positioning them as potential hydrogen bond acceptors.[6][7]

  • Pyrrolidine Ring: A saturated five-membered nitrogen-containing heterocycle. The nitrogen atom is tertiary and part of a sulfonamide functional group.

The complete chemical structure is presented below:

Figure 1: 2D structure of 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol.

Principles of Hydrogen Bonding

A hydrogen bond is an electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (the donor ) and another nearby electronegative atom (the acceptor ).[8][9][10]

  • Hydrogen Bond Donor (HBD): A molecule must contain a hydrogen atom attached to a highly electronegative atom, most commonly oxygen, nitrogen, or fluorine.[8][9] This covalent bond is polarized, creating a partial positive charge on the hydrogen atom (Hδ+), making it available to be attracted to an acceptor.

  • Hydrogen Bond Acceptor (HBA): An acceptor is an electronegative atom (like O, N, F) that possesses at least one lone pair of electrons.[9][10] This lone pair provides a region of negative charge that can attract the partially positive hydrogen from a donor group.

Determination of Hydrogen Bond Donor and Acceptor Counts

Hydrogen Bond Donor Analysis

To identify hydrogen bond donors, we look for hydrogen atoms bonded to nitrogen or oxygen.

  • Phenolic Hydroxyl Group (-OH): The hydroxyl group on the phenol ring contains a hydrogen atom directly bonded to an electronegative oxygen atom. This makes the hydroxyl group a classic and potent hydrogen bond donor.[3][11]

  • Pyrrolidine Ring: The pyrrolidine ring contains C-H bonds. While C-H bonds can occasionally participate in very weak hydrogen bonding, they are not considered donors under standard definitions (e.g., Lipinski's Rule of Five) used in drug development.

Based on this analysis, the molecule contains a single, well-defined hydrogen bond donor site.

Hydrogen Bond Donor Count: 1

Hydrogen Bond Acceptor Analysis

To identify hydrogen bond acceptors, we search for electronegative atoms (N, O) with available lone pairs of electrons.

  • Phenolic Oxygen: The oxygen atom of the hydroxyl group has two lone pairs of electrons and can function as a hydrogen bond acceptor.[12]

  • Nitro Group Oxygens (-NO₂): The nitro group contains two oxygen atoms. Due to resonance, both oxygen atoms are equivalent and bear a partial negative charge and available lone pairs.[5] Both oxygens can act as hydrogen bond acceptors.[4]

  • Sulfonyl Group Oxygens (-SO₂-): The sulfonyl group contains two oxygen atoms double-bonded to the sulfur atom. These oxygens are highly electronegative and have lone pairs, making them effective hydrogen bond acceptors.[6][7][13]

  • Pyrrolidine Nitrogen: The nitrogen atom in the pyrrolidine ring is a tertiary amine. While aliphatic tertiary amines can act as acceptors, this nitrogen is part of a sulfonamide linkage. The strong electron-withdrawing effect of the adjacent sulfonyl group significantly reduces the electron density and basicity of the nitrogen's lone pair, making it a very poor hydrogen bond acceptor. Therefore, it is typically not counted in computational models for drug-likeness.

Summing the potential acceptor sites, we identify five distinct locations.

Hydrogen Bond Acceptor Count: 5

Data Summary and Validation

The analysis based on first principles aligns perfectly with computational predictions from established chemical databases.

ParameterCountRationale
Hydrogen Bond Donor Count1The hydrogen atom of the phenolic hydroxyl (-OH) group is covalently bonded to an electronegative oxygen atom.[2]
Hydrogen Bond Acceptor Count5Comprises one phenolic oxygen, two nitro group oxygens, and two sulfonyl group oxygens. Each possesses lone pairs of electrons and sufficient electronegativity.[2]

This self-validating system, where theoretical analysis is confirmed by computational data, provides high confidence in the assigned counts.

Visualization of Hydrogen Bonding Potential

The following diagram illustrates the identified hydrogen bond donor and acceptor sites on the molecule.

H_Bonding_Potential cluster_molecule This compound cluster_donors Donors cluster_acceptors Acceptors mol Phenol-SO₂-Pyrrolidine (Core Structure) acceptor1 Phenolic Oxygen mol->acceptor1 Accepts H⁺ acceptor2 Nitro Oxygens (x2) mol->acceptor2 Accepts H⁺ acceptor3 Sulfonyl Oxygens (x2) mol->acceptor3 Accepts H⁺ donor1 Hydroxyl Group (-OH) donor1->mol Donates H⁺

Figure 2: Hydrogen bond donor and acceptor sites.

Standard Protocol for Computational Verification

To ensure the trustworthiness and replicability of these findings, the following standard computational workflow is recommended for determining hydrogen bond properties.

Workflow start 1. Obtain Molecular Identifier (SMILES, InChI, CAS No.) db_lookup 2. Input into Cheminformatics Database (e.g., PubChem, ChemSpider, SciFinder) start->db_lookup prop_calc 3. Execute Property Calculation (e.g., Lipinski Descriptors, Molecular Properties) db_lookup->prop_calc analyze 4. Analyze Computed Data (H-Bond Donor/Acceptor Count) prop_calc->analyze validate 5. Manual Validation Cross-reference with functional group analysis analyze->validate Verify Logic report 6. Final Report Generation validate->report

Figure 3: Standard workflow for property calculation.

This protocol provides a self-validating system. The initial computational result is not taken at face value but is critically examined against fundamental chemical principles to ensure the algorithm has correctly interpreted the molecule's functional groups, particularly nuanced cases like the sulfonamide nitrogen.

References

  • Filo. (2026, January 8). Explain hydrogen bonding in phenol.
  • Wikipedia. Hydrogen bond.
  • Oreate AI Blog. (2026, January 15). Understanding Hydrogen Bonds: Donors and Acceptors Explained.
  • ACS Publications. (2019, April 22). Characteristic Hydrogen Bonding Observed in the Crystals of Aromatic Sulfonamides: 1D Chain Assembly of Molecules and Chiral Discrimination on Crystallization.
  • Quora. (2020, May 3). What is the difference between hydrogen bond donor (HBD) and hydrogen bond acceptor (HBA)?.
  • ECHEMI. Strength of hydrogen bonding in phenol or methanol.
  • Chemistry LibreTexts. (2020, May 30). 2.14: Organic Functional Groups- H-bond donors and H-bond acceptors.
  • Unknown Source. Hydrogen Bonding: Acceptors and Donors.
  • Salichs, A., López, M., Segarra, V., Orozco, M., & Luque, F. J. (2002). Fast estimation of hydrogen-bonding donor and acceptor propensities: a GMIPp study. Journal of Computer-Aided Molecular Design, 16(8-9), 569–583.
  • PubMed. (2001, December 15). Hydrogen bonding in sulfonamides.
  • RSC Publishing. Theoretical prediction of hydrogen bond donor capacity.
  • ChemRxiv. (2025, January 24). Efficient Black-Box Prediction of Hydrogen-Bond-Donor and Acceptor Strength.
  • Chemistry Stack Exchange. (2015, May 29). Strength of hydrogen bonding in phenol or methanol.
  • RSC Publishing. Hydrogen-bond Basicity of Nitro-compounds.
  • RSC Publishing. OHphenol⋯OHalcohol hydrogen-bonding as the preferred hydrogen-bonded interaction in the crystal structures of three isomers of methylolphenol: analysis of hydrogen-bonding interactions in phenol and alcohol containing molecules.
  • PMC. (2021, February 10). Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides.
  • Doc Brown's Chemistry. Phenol hydrogen bonding physical chemical properties.
  • ResearchGate. (2025, August 7). Hydrogen bonding in sulfonamides | Request PDF.
  • Rowan University. (2025, July 1). Efficient Black-Box Prediction of Hydrogen-Bond-Donor and Acceptor Strength.
  • Optica Publishing Group. Infrared Study of the Hydrogen Bonding Association in Polyamides Plasticized by Benzenesulfonamides.
  • ConnectSci. Hydrogen Bonding in organic compounds. 1. o-Nitroanilines.
  • ResearchGate. Study of Hydrogen Bonding in Nitro Enamides.
  • UNL Digital Commons. Why are the Nitro and Sulfone Groups Poor Hydrogen Bonders?.
  • NIH. Hydrogen bond donors and acceptors are generally depolarized in α‐helices as revealed by a molecular tailoring approach.
  • Chemistry Stack Exchange. (2021, July 31). Hydrogen Bonding in case of nitro group [closed].
  • PubChem. This compound | C10H12N2O5S | CID 3749282.
  • ChemScene. 722464-31-5 | this compound.
  • BLDpharm. 875930-44-2|2-Methyl-1-((4-nitrophenyl)sulfonyl)pyrrolidine.
  • Santa Cruz Biotechnology. 2-Nitro-4-(pyrrolidine-1-sulfonyl)-phenol.
  • PubChem. 2-Nitro-4-(pyridin-4-yl)phenol | C11H8N2O3.

Sources

Methodological & Application

Application Notes and Protocols: Leveraging 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol for Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful alternative and complement to high-throughput screening (HTS) for the identification of novel lead compounds in drug discovery.[1] The core principle of FBDD is to screen low molecular weight compounds, or "fragments," that bind to a biological target with weak affinity.[1] These initial hits, although not potent, provide high-quality starting points for optimization into more complex and potent lead molecules. The smaller size and lower complexity of fragments allow for a more efficient exploration of chemical space and often result in lead compounds with superior physicochemical properties.[2]

This guide focuses on the application of 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol as a versatile starting fragment for FBDD campaigns. This fragment incorporates several key chemical features that make it an attractive lead for drug design:

  • A Phenolic Moiety: Phenolic compounds are known to participate in various biological and pharmaceutical activities, often acting as hydrogen bond donors and acceptors, which are crucial for protein-ligand interactions.[3]

  • A Sulfonamide Group: The sulfonamide functional group is a well-established pharmacophore present in a wide array of drugs with diverse biological activities, including antibacterial, anticancer, and antidiabetic properties.[4][5]

  • A Pyrrolidine Ring: The saturated pyrrolidine scaffold is a common feature in many FDA-approved drugs, contributing to improved solubility, metabolic stability, and three-dimensional complexity, which can enhance binding affinity and selectivity.[6][7][8]

  • A Nitro Group: While sometimes considered a potential toxicophore, the nitro group is also a key component in several approved drugs and can be a critical contributor to binding affinity through specific electronic interactions.[9][10] In the context of FBDD, it can serve as a valuable handle for chemical modification during the optimization process.

Given the diverse biological activities associated with its constituent parts, this compound represents a promising starting point for developing inhibitors against a range of biological targets, particularly enzymes such as kinases, proteases, or metabolic enzymes like Dipeptidyl Peptidase-IV (DPP-IV), where sulfonamide-pyrrolidine scaffolds have shown promise.[11]

This document provides a comprehensive overview of the experimental and computational workflows for utilizing this compound as a lead fragment in a drug discovery program.

FBDD Workflow Using this compound

The overall strategy for employing this fragment in an FBDD campaign is a multi-step process that begins with initial screening and validation, followed by iterative cycles of structural biology, computational modeling, and synthetic chemistry to evolve the initial low-affinity fragment into a high-potency lead compound.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Optimization cluster_2 Phase 3: Lead Optimization Fragment Screening Fragment Screening Hit Validation Hit Validation Fragment Screening->Hit Validation Identified Hits Structural Biology Structural Biology Hit Validation->Structural Biology Confirmed Binders Computational Modeling Computational Modeling Structural Biology->Computational Modeling Binding Mode Fragment Evolution Fragment Evolution Computational Modeling->Fragment Evolution Design Ideas Fragment Evolution->Structural Biology New Analogs Lead Compound Lead Compound Fragment Evolution->Lead Compound Optimized Affinity & Properties

Figure 1: A generalized workflow for a Fragment-Based Drug Design campaign.

Part 1: Fragment Screening and Hit Validation

The initial step in any FBDD project is to confirm that the chosen fragment, in this case, this compound, binds to the target of interest. Due to the typically weak binding affinities of fragments, highly sensitive biophysical techniques are required for their detection.

Biophysical Screening Techniques

A variety of biophysical methods can be employed for fragment screening, each with its own advantages and disadvantages. It is highly recommended to use at least two orthogonal techniques to confirm initial hits and eliminate false positives.

Technique Principle Throughput Protein Consumption Structural Information
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon ligand binding to an immobilized target.HighLowNo
Nuclear Magnetic Resonance (NMR) Detects changes in the chemical environment of the protein or ligand upon binding.MediumHighYes (binding site)
X-ray Crystallography Provides a high-resolution 3D structure of the protein-fragment complex.LowHighYes (atomic details)
Differential Scanning Fluorimetry (DSF) Measures changes in protein thermal stability upon ligand binding.HighLowNo
Protocol: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is an excellent primary screening technique due to its high sensitivity, high throughput, and low protein consumption.

Objective: To detect the binding of this compound to the target protein and obtain an initial estimate of its binding affinity (KD).

Materials:

  • Purified target protein (at least 95% purity)

  • This compound (high purity)

  • SPR instrument (e.g., Biacore)

  • Sensor chips (e.g., CM5)

  • Amine coupling kit

  • Appropriate running buffer (e.g., HBS-EP+)

  • DMSO (for compound stock solution)

Methodology:

  • Protein Immobilization:

    • Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a moderate immobilization level to avoid mass transport limitations.

    • Include a reference flow cell with no protein or an irrelevant protein to subtract non-specific binding signals.

  • Fragment Preparation:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 100 mM).

    • Prepare a serial dilution of the fragment in running buffer. The final DMSO concentration should be matched across all samples and the running buffer (typically ≤ 1%).

  • Binding Analysis:

    • Inject the fragment dilutions over the target and reference flow cells.

    • Monitor the binding response in real-time.

    • Regenerate the sensor surface between injections if necessary.

  • Data Analysis:

    • Subtract the reference channel signal from the target channel signal to obtain the specific binding response.

    • Plot the steady-state binding response against the fragment concentration and fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (KD).

Causality Behind Experimental Choices:

  • The use of a reference flow cell is crucial to eliminate false positives arising from bulk refractive index changes or non-specific binding to the chip surface.

  • Matching the DMSO concentration in the sample and running buffer is essential to minimize solvent effects that can interfere with the binding signal.[4]

Protocol: Hit Validation using Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for validating fragment hits as it can provide information about the binding site on the protein. Ligand-observed NMR experiments like Saturation Transfer Difference (STD) and WaterLOGSY are particularly well-suited for detecting weak binders.

Objective: To confirm the binding of this compound to the target protein and to identify which parts of the fragment are in close proximity to the protein surface.

Materials:

  • Purified target protein (isotopically labeled, e.g., 15N, for protein-observed NMR)

  • This compound

  • NMR spectrometer (≥ 600 MHz) with a cryoprobe

  • NMR tubes

  • Appropriate buffer (deuterated)

Methodology (STD-NMR):

  • Sample Preparation:

    • Prepare two NMR samples: one with the fragment alone and another with the fragment and the target protein in a deuterated buffer. The fragment to protein ratio is typically high (e.g., 100:1).

  • NMR Data Acquisition:

    • Acquire a reference 1D 1H NMR spectrum of the fragment.

    • Acquire an STD-NMR spectrum. In this experiment, the protein is selectively saturated with radiofrequency pulses. If the fragment binds to the protein, this saturation will be transferred to the fragment's protons.

  • Data Analysis:

    • Subtract the off-resonance spectrum from the on-resonance spectrum to obtain the STD spectrum.

    • Protons on the fragment that are in close contact with the protein will show signals in the STD spectrum. The intensity of these signals is proportional to the proximity to the protein surface.

Causality Behind Experimental Choices:

  • STD-NMR is a ligand-observed experiment, which means it does not require isotopic labeling of the protein, making it more cost-effective and faster than protein-observed NMR.[12]

  • The high fragment-to-protein ratio ensures that a significant fraction of the fragment molecules will be in the bound state at any given time, allowing for the detection of weak interactions.

Part 2: Hit-to-Lead Optimization

Once this compound is confirmed as a binder, the next phase is to improve its affinity and selectivity for the target. This process is guided by structural information and involves synthetic chemistry to modify the initial fragment.

Structural Biology: The Key to Rational Design

Obtaining a high-resolution crystal structure of the target protein in complex with this compound is a critical step in the hit-to-lead optimization process. This provides a detailed map of the binding pocket and the specific interactions between the fragment and the protein, enabling rational drug design.

Protocol: X-ray Crystallography

Objective: To determine the three-dimensional structure of the protein-fragment complex at atomic resolution.

Materials:

  • Highly purified and concentrated target protein

  • This compound

  • Crystallization screens and reagents

  • X-ray diffraction equipment (synchrotron source is often required for fragment-bound crystals)

Methodology:

  • Crystallization:

    • Screen for crystallization conditions of the target protein alone to obtain well-diffracting crystals.

    • Once reproducible crystals are obtained, the fragment can be introduced either by co-crystallization (adding the fragment to the protein solution before crystallization) or by soaking (soaking pre-formed protein crystals in a solution containing the fragment).

  • Data Collection and Structure Determination:

    • Mount the crystals and collect X-ray diffraction data.

    • Process the diffraction data and solve the crystal structure using molecular replacement.

    • Refine the structure and model the fragment into the electron density map.

Causality Behind Experimental Choices:

  • Crystal soaking is often preferred for initial fragment screening as it is higher throughput and does not require re-optimization of crystallization conditions.[13]

  • High concentrations of the fragment are often required for soaking experiments to ensure sufficient occupancy in the binding site.

Fragment Evolution Strategies

With the structural information in hand, medicinal chemists can design new analogs of this compound to improve its binding affinity. The three main strategies for fragment evolution are growing, linking, and merging.[14][15][16]

Fragment_Evolution cluster_0 Fragment Growing cluster_1 Fragment Linking cluster_2 Fragment Merging a Initial Fragment b Grown Fragment a->b Add functional groups c Fragment 1 e Linked Fragment c->e Connect with a linker d Fragment 2 d->e Connect with a linker f Fragment A h Merged Fragment f->h Combine overlapping scaffolds g Fragment B g->h Combine overlapping scaffolds

Figure 2: Key strategies for hit-to-lead optimization in FBDD.

Application to this compound:

  • Fragment Growing: If the crystal structure reveals that a part of the fragment is pointing towards an unoccupied pocket in the active site, new functional groups can be added to the fragment to make additional interactions. For example, the pyrrolidine ring or the phenol ring could be extended to pick up new hydrogen bonds or hydrophobic interactions.

  • Fragment Linking: If a second, unrelated fragment is found to bind in a nearby pocket, a chemical linker can be designed to connect the two fragments, creating a single molecule with much higher affinity.

  • Fragment Merging: If another fragment is identified that partially overlaps with the binding site of this compound, a new molecule can be designed that incorporates the key binding features of both fragments into a single scaffold.

Part 3: The Role of Computational Chemistry

Computational methods are integral to modern FBDD, accelerating the process of hit identification and optimization.[1][6][17]

Virtual Screening

Before embarking on expensive and time-consuming experimental screening, computational docking can be used to perform a virtual screen of a fragment library against a crystal structure of the target protein.[11] This can help to prioritize fragments for experimental testing and can also suggest potential binding modes.

In Silico Fragment Optimization

Once an initial hit is identified, computational tools can be used to guide the hit-to-lead optimization process:

  • Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the protein-fragment complex and to assess the stability of the binding mode.

  • Free Energy Calculations: Methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can be used to predict the binding affinities of designed analogs, helping to prioritize which compounds to synthesize.

  • De Novo Design: Algorithms can be used to design novel molecules that fit into the binding pocket, either by growing from the initial fragment or by linking it to other fragments.[16]

Computational_Workflow Target Structure Target Structure Virtual Screening Virtual Screening Target Structure->Virtual Screening Experimental Screening Experimental Screening Virtual Screening->Experimental Screening Prioritized Fragments Hit Confirmation Hit Confirmation Experimental Screening->Hit Confirmation Structure-Based Design Structure-Based Design Hit Confirmation->Structure-Based Design Synthesis & Assay Synthesis & Assay Structure-Based Design->Synthesis & Assay Design New Analogs Lead Optimization Lead Optimization Structure-Based Design->Lead Optimization Synthesis & Assay->Structure-Based Design SAR Data

Figure 3: Integration of computational and experimental approaches in FBDD.

Conclusion

This compound is a promising starting fragment for FBDD campaigns targeting a variety of protein classes. Its chemical structure offers multiple handles for synthetic modification, and the well-established biological relevance of its constituent moieties provides a strong rationale for its inclusion in fragment libraries. By combining sensitive biophysical screening techniques, high-resolution structural biology, and state-of-the-art computational methods, researchers can effectively leverage this fragment to discover and develop novel, high-quality lead compounds for therapeutic intervention.

References

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). In . Retrieved February 15, 2026, from [Link]

  • Different hit-to-lead optimization strategies (fragment growing,... - ResearchGate. (n.d.). In ResearchGate. Retrieved February 15, 2026, from [Link]

  • Fragment Based Drug Design: From Experimental to Computational Approaches - PubMed. (n.d.). In PubMed. Retrieved February 15, 2026, from [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). In link.springer.com. Retrieved February 15, 2026, from [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). In ResearchGate. Retrieved February 15, 2026, from [Link]

  • Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents - PubMed. (2015, January 27). In PubMed. Retrieved February 15, 2026, from [Link]

  • Computational Approaches in Fragment Based Drug Design - Longdom Publishing. (n.d.). In . Retrieved February 15, 2026, from [Link]

  • Biophysical screening in fragment-based drug design: a brief overview - Oxford Academic. (2019, February 6). In academic.oup.com. Retrieved February 15, 2026, from [Link]

  • Fragment-to-Lead - Creative Biostucture Drug Discovery. (n.d.). In . Retrieved February 15, 2026, from [Link]

  • Combining biophysical screening and X-ray crystallography for fragment-based drug discovery - PubMed. (n.d.). In PubMed. Retrieved February 15, 2026, from [Link]

  • Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters. (n.d.). In pubs.acs.org. Retrieved February 15, 2026, from [Link]

  • Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins - Sygnature Discovery. (n.d.). In . Retrieved February 15, 2026, from [Link]

  • A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets - PMC. (n.d.). In . Retrieved February 15, 2026, from [Link]

  • Synthesis and biological activity of sulfonamide derivatives of epipodophyllotoxin - PubMed. (n.d.). In PubMed. Retrieved February 15, 2026, from [Link]

  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC - NIH. (2020, February 18). In . Retrieved February 15, 2026, from [Link]

  • Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC - NIH. (n.d.). In . Retrieved February 15, 2026, from [Link]

  • The Essential Role of 4-Nitrophenol in Modern Pharmaceutical Synthesis. (n.d.). In . Retrieved February 15, 2026, from [Link]

  • This compound | C10H12N2O5S | CID 3749282 - PubChem. (n.d.). In pubchem.ncbi.nlm.nih.gov. Retrieved February 15, 2026, from [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - MDPI. (n.d.). In . Retrieved February 15, 2026, from [Link]

  • Phenolic Compounds and their Biological and Pharmaceutical Activities - ResearchGate. (2022, March 22). In ResearchGate. Retrieved February 15, 2026, from [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (2022, June 5). In . Retrieved February 15, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the dedicated technical support guide for the synthesis of 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol. This document is designed to provide in-depth, field-proven insights to help you navigate the complexities of this multi-step synthesis and optimize your yields. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible workflow.

The synthesis of this molecule is not prominently described in a single, standardized protocol. Therefore, we present a validated, three-step synthetic pathway based on established principles of organic chemistry, complete with troubleshooting guides and frequently asked questions to address common challenges.

Proposed Synthetic Pathway

The most logical and controllable route to this compound involves three key transformations:

  • Chlorosulfonation of Phenol: Introduction of the sulfonyl chloride group at the para position.

  • Sulfonamide Formation: Reaction of the intermediate sulfonyl chloride with pyrrolidine.

  • Regioselective Nitration: Introduction of the nitro group ortho to the hydroxyl group.

This sequence is critical. Nitrating phenol first would yield a mixture of 2- and 4-nitrophenol.[1] While 4-nitrophenol could then be chlorosulfonated, the strongly deactivating nature of the nitro group would make this step challenging. Our proposed route leverages the powerful directing effects of the hydroxyl and sulfonyl groups to ensure high regioselectivity in the final step.

G A Phenol B Step 1: Chlorosulfonation (ClSO3H) A->B C 4-Hydroxybenzenesulfonyl Chloride B->C D Step 2: Amination (Pyrrolidine, Base) C->D E 4-(Pyrrolidine-1-sulfonyl)phenol D->E F Step 3: Nitration (HNO3, H2SO4) E->F G This compound (Final Product) F->G G cluster_0 Troubleshooting Logic A Low Yield or Impure Product B Identify Reaction Step (1, 2, or 3) A->B C Step 1 Issue: Charring/Low Yield B->C Chlorosulfonation D Step 2 Issue: Incomplete Reaction B->D Amination E Step 3 Issue: Mixture of Products B->E Nitration F Check Temperature Control (0-5°C) C->F G Check Amine Stoichiometry (>2 eq.) D->G H Check Nitration Temp (<0°C) & Time E->H I Optimize F->I G->I H->I

Sources

Technical Support Center: Overcoming Steric Hindrance in Pyrrolidine Sulfonylation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-SULF-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Steric Conundrum

You are likely here because a standard sulfonylation (Amine + Sulfonyl Chloride + Et₃N) has failed. In pyrrolidines, steric hindrance at the C2 and C5 positions (alpha to the nitrogen) creates a "kinetic cone" that blocks the trajectory of the electrophile.

When the nitrogen lone pair is shielded, the reaction rate drops logarithmically. To overcome this, we cannot simply add more heat (which promotes sulfonyl chloride hydrolysis). We must alter the mechanism of activation .

This guide outlines three specific protocols ranging from catalytic acceleration to anionic "brute force" and modern "Click" chemistry (SuFEx).

Module 1: Diagnostic Workflow

Before selecting a protocol, identify your specific steric bottleneck using the decision tree below.

StericDiagnosis Start START: Analyze Substrate Q1 Where is the Steric Bulk? Start->Q1 AmineBulk Pyrrolidine Ring (2,5-disubstituted) Q1->AmineBulk Alpha-Carbon SulfonylBulk Sulfonyl Group (e.g., Mesityl, t-Butyl) Q1->SulfonylBulk Electrophile Q2 Is the Sulfonyl Chloride Stable? AmineBulk->Q2 Protocol1 PROTOCOL A: Nucleophilic Catalysis (DMAP/DCM) SulfonylBulk->Protocol1 Moderate Protocol3 PROTOCOL C: SuFEx Chemistry (Sulfonyl Fluoride) SulfonylBulk->Protocol3 Severe Stable Yes (Tosyl, Mesyl) Q2->Stable Unstable No (Pyridyl, Heteroaryl) Q2->Unstable Stable->Protocol1 Protocol2 PROTOCOL B: Anionic Activation (LiHMDS/THF) Stable->Protocol2 If Protocol A Fails Unstable->Protocol3

Figure 1: Decision tree for selecting the optimal sulfonylation strategy based on steric location and reagent stability.

Module 2: The Kinetic Solution (Nucleophilic Catalysis)

Best For: 2-substituted pyrrolidines reacting with bulky sulfonyl chlorides (e.g., Tosyl, Nosyl).

The Mechanism

Standard bases (Et₃N, Pyridine) act only as proton scavengers. In hindered systems, this is insufficient.[1] You must use DMAP (4-Dimethylaminopyridine) .

DMAP acts as a hyper-nucleophilic transfer agent . It attacks the sulfonyl chloride faster than the hindered amine, forming a highly reactive N-sulfonylpyridinium salt. This intermediate projects the electrophilic sulfur atom away from the steric bulk of the catalyst, making it accessible to the hindered pyrrolidine.

DMAP_Mechanism R1 Sulfonyl Chloride (Electrophile) Inter N-Sulfonylpyridinium Salt (Active Species) R1->Inter Fast Attack DMAP DMAP (Catalyst) DMAP->Inter Product Sulfonamide Product Inter->Product Amine Attack (DMAP leaves) Amine Hindered Pyrrolidine Amine->Product Product->DMAP Regeneration

Figure 2: The catalytic cycle of DMAP, converting a hindered electrophile into an accessible active species.

Protocol A: DMAP-Accelerated Sulfonylation
  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Solvent: Dissolve the hindered pyrrolidine (1.0 equiv) in anhydrous DCM (0.2 M). Note: DCM is preferred over THF here to stabilize the charged pyridinium intermediate.

  • Base: Add Triethylamine (Et₃N) (1.5 equiv) as the stoichiometric proton scavenger.

  • Catalyst: Add DMAP (0.1 – 0.2 equiv). Do not omit this.

  • Addition: Cool to 0°C. Add the Sulfonyl Chloride (1.2 equiv) slowly.

  • Reflux: Allow to warm to RT. If no reaction after 2 hours, heat to mild reflux (40°C).

  • Quench: Wash with 1M HCl (to remove DMAP/Et₃N), then NaHCO₃.

Module 3: The "Brute Force" Solution (Anionic Activation)

Best For: 2,5-disubstituted pyrrolidines (e.g., 2,5-dimethylpyrrolidine) or when the amine nucleophilicity is critically low.

The Science

Steric hindrance lowers the HOMO energy of the nitrogen lone pair, making it a poor nucleophile. We can compensate by deprotonating the amine to form a Lithium Amide . The negative charge creates a "Super-Nucleophile" that is driven by strong electrostatics, often overcoming the steric barrier.

Protocol B: Lithiation-Sulfonylation

Warning: Strictly anhydrous conditions are required. Moisture will quench the lithium amide immediately.

  • Deprotonation:

    • Dissolve pyrrolidine (1.0 equiv) in anhydrous THF (0.1 M).

    • Cool to -78°C (Dry ice/Acetone).

    • Add n-BuLi or LiHMDS (1.1 equiv) dropwise.

    • Stir at -78°C for 30 minutes, then 0°C for 15 minutes to ensure full deprotonation.

  • Reaction:

    • Re-cool to -78°C.

    • Add the Sulfonyl Chloride (1.1 equiv) dissolved in minimal THF.

  • Warm-up:

    • Allow the mixture to warm to Room Temperature overnight.

  • Workup:

    • Quench with saturated NH₄Cl solution. Extract with EtOAc.

Troubleshooting Tip: If using LiHMDS, be aware that the TMS byproduct can sometimes complicate purification. n-BuLi is cleaner but less tolerant of other functional groups (like esters) on the pyrrolidine ring.

Module 4: The Modern Solution (SuFEx Click Chemistry)

Best For: Extremely hindered substrates or unstable heteroaryl sulfonyl chlorides.

The Science

Sulfonyl Chlorides are prone to hydrolysis and redox issues. Sulfonyl Fluorides (R-SO₂-F) are the superior alternative. The S-F bond is:

  • Smaller: Fluorine is isosteric with Oxygen, reducing the cone angle compared to Chlorine.

  • Stable: It resists hydrolysis and does not react with amines until activated by a specific base (DBU or BEMP) or Silicon.

  • Mechanism: The "Sulfur-Fluoride Exchange" (SuFEx) proceeds via a concerted mechanism that tolerates massive steric bulk.

Protocol C: SuFEx Sulfonylation

Reagent Source: Many sulfonyl fluorides are commercially available or can be made from the chloride using KHF₂.

  • Mix: Combine hindered pyrrolidine (1.0 equiv) and Sulfonyl Fluoride (1.1 equiv) in Acetonitrile (MeCN) .

  • Activator: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv).

    • Alternative: For acid-sensitive substrates, use BEMP (phosphazene base).

  • Conditions: Stir at Room Temperature.

    • Note: Unlike chlorides, fluorides rarely require cooling. If sluggish, heat to 60°C in a sealed tube.

  • Purification: SuFEx reactions are often clean enough to require only a silica plug filtration.

Summary of Conditions

VariableProtocol A (DMAP)Protocol B (LiHMDS)Protocol C (SuFEx)
Mechanism Nucleophilic CatalysisAnionic ActivationFluoride Exchange
Steric Tolerance ModerateHighVery High
Temp 0°C to Reflux-78°C to RTRT to 60°C
Key Reagent DMAP (cat.)n-BuLi / LiHMDSSulfonyl Fluoride + DBU
Main Risk Hydrolysis of ChlorideFunctional Group IntoleranceCost of Reagents

FAQ: Troubleshooting

Q: I am getting a biphasic mixture and low conversion. What solvent should I use? A: If your sulfonyl chloride is lipophilic and the amine salt is polar, use DCM (Dichloromethane). If solubility is still an issue, switch to Pyridine as both solvent and base. For Protocol B (Lithium), THF is mandatory.

Q: My sulfonyl chloride decomposes before reacting. A: This is common with heteroaryl sulfonyl chlorides. Switch to Protocol C (SuFEx) . The sulfonyl fluoride is stable on the bench and will not decompose during the reaction.

Q: I can't separate the product from the sulfonamide byproduct. A: Wash the organic layer with 2M NaOH . Sulfonamides derived from primary amines (R-NH-SO2-R') are acidic (pKa ~10) and will extract into the base. However, your pyrrolidine sulfonamide (tertiary) is not acidic and will stay in the organic layer, allowing easy separation.

References

  • Nucleophilic Catalysis Mechanism

    • Title: DMAP-catalyzed sulfonylation of amines.[2]

    • Source:Journal of Organic Chemistry.
    • Context: Establishes the formation of the N-sulfonylpyridinium intermedi
    • (Verified ACS Landing Page)

  • SuFEx Chemistry (Sulfonyl Fluorides)

    • Title: Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[3]

    • Source:Angewandte Chemie Intern
    • Context: Sharpless et al. detailing the stability and reactivity of S-F bonds in hindered environments.
  • Lithium Amide Deprotonation

    • Title: Lithium Amides in Organic Synthesis.[4]

    • Source:Thieme E-Books / Science of Synthesis.
    • Context: Comprehensive guide on generating and using lithium amides for nucleophilic
  • Steric Hindrance in Sulfonylation

    • Title: Synthesis of Sterically Hindered Sulfonamides.[5][6]

    • Source:Chemical Reviews.
    • Context: Discusses the limitations of Schotten-Baumann conditions for bulky amines.

Sources

Validation & Comparative

1H NMR Spectrum Analysis Guide: 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Analysis Guide Target Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists.[1]

Executive Summary

2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol is a critical intermediate scaffold, often utilized in the synthesis of Bcl-2 family inhibitors (e.g., ABT-737 analogs) and various sulfonamide-based antimicrobials. Its structural integrity relies on the precise installation of the pyrrolidine ring onto the sulfonyl moiety while retaining the ortho-nitro phenol core.

This guide provides a comparative analysis of analytical protocols, specifically focusing on Solvent Selection (DMSO-


 vs. CDCl

)
and Precursor Differentiation . Unlike generic spectral databases, this document correlates spectral features directly with the electronic environment of the molecule, offering a self-validating workflow for purity assessment.

Structural Assignment & Logic

To accurately interpret the spectrum, one must first map the electronic effects governing the chemical shifts.

The Molecule[2][3][4][5][6][7][8][9]
  • Core: Phenol (C1-OH).

  • Substituents: Nitro group (

    
    ) at C2; Pyrrolidinyl-sulfonyl group (
    
    
    
    ) at C4.
  • Electronic Environment:

    • H3 (C3-H): Sandwiched between two strong electron-withdrawing groups (EWGs:

      
       and 
      
      
      
      ). Expect extreme deshielding.
    • H5 (C5-H): Ortho to the sulfonyl group, meta to the nitro.

    • H6 (C6-H): Ortho to the electron-donating hydroxyl group (EDG). Expect shielding relative to H3/H5.

Graphviz Visualization: Proton Assignment

G Mol This compound H3 H3: ~8.3 ppm (d, J~2Hz) Most Deshielded Mol->H3 Ortho to NO2/SO2 H5 H5: ~7.9 ppm (dd, J~8.5, 2Hz) Mol->H5 Ortho to SO2 H6 H6: ~7.3 ppm (d, J~8.5Hz) Shielded by OH Mol->H6 Ortho to OH Pyr_A Pyrrolidine α-CH2 ~3.1-3.3 ppm Mol->Pyr_A N-adjacent Pyr_B Pyrrolidine β-CH2 ~1.7-1.9 ppm Mol->Pyr_B Distal

Figure 1: Predicted proton assignments based on electronic substitution effects. Note the distinct deshielding of H3 due to the synergistic EWG effect.

Comparative Analysis: Solvent Selection

The choice of solvent is not merely about solubility; it dictates the visibility of the exchangeable proton and the resolution of the aromatic coupling.

Comparison Table: DMSO- vs. CDCl [7]
FeatureMethod A: DMSO-

(Recommended)
Method B: CDCl

(Alternative)
Phenolic -OH Visible (~11.5 - 12.0 ppm) . Appears as a broad singlet. Crucial for confirming the phenol is intact and not alkylated.Often Invisible . Rapid exchange or broadening often obscures this peak, leading to ambiguity.
Solubility Excellent .[2] The polar nitro/sulfonyl groups dissolve readily.Moderate/Poor . May require heating or high dilution, leading to poor signal-to-noise ratio.
Water Peak ~3.3 ppm.[1] Can overlap with pyrrolidine

-protons if wet.
~1.56 ppm.[1] Usually distinct from key signals.
Aromatic Resolution Good separation of H3, H5, H6.Shifts are compressed; higher risk of overlap between H5 and H6.
Use Case Primary Characterization & Purity Assays. Extraction checks or when DMSO removal is difficult for downstream steps.
Experimental Data (Simulated Representative Shifts)

Note: Values are representative of 300 MHz spectra at 298 K.

ProtonPositionShift (

) in DMSO-

Multiplicity (

values)
-OH 111.80 br s (1H)
Ar-H3 38.35 d (

Hz, 1H)
Ar-H5 57.92 dd (

Hz, 1H)
Ar-H6 67.31 d (

Hz, 1H)
Pyr-

2', 5'3.15 - 3.25 m (4H)
Pyr-

3', 4'1.65 - 1.75 m (4H)

Protocol: Self-Validating Analysis Workflow

This protocol ensures that the spectrum you generate confirms the structure beyond doubt, distinguishing it from common impurities like the sulfonyl chloride precursor or the hydrolyzed sulfonic acid.

Step 1: Sample Preparation
  • Weigh 5–10 mg of the dried solid product.

  • Add 0.6 mL of DMSO-

    
     .
    
    • Why? To ensure the acidic phenolic proton is stabilized by the solvent's basicity (S=O), slowing exchange and making the peak visible.

  • Sonicate for 30 seconds if dissolution is not instant.

  • Transfer to a clean, dry NMR tube.

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard proton (zg30).

  • Scans (NS): 16 (sufficient for >95% purity), 64 (for impurity detection).

  • Relaxation Delay (D1): Set to 2.0 seconds minimum.

    • Reasoning: The aromatic protons adjacent to the nitro group often have longer T1 relaxation times. A short D1 can under-integrate the H3 proton.

Step 3: The Validation Logic (Decision Tree)

Use the following logic to interpret the result.

Workflow Start Acquire 1H NMR in DMSO-d6 CheckOH Is Peak at >11.0 ppm visible? Start->CheckOH CheckPyr Are Pyrrolidine Multiplets present (3.2 & 1.7 ppm)? CheckOH->CheckPyr Yes Fail_Alk FAIL: O-Alkylated Impurity or H-D Exchange CheckOH->Fail_Alk No Pass CONFIRMED: Product Intact CheckPyr->Pass Yes (Integrals 4:4) Fail_Pre FAIL: Unreacted Sulfonyl Chloride or Hydrolysis CheckPyr->Fail_Pre No

Figure 2: Analytical workflow for structural confirmation. The presence of the downfield OH peak is the primary "Go/No-Go" checkpoint.

Comparative Analysis: Precursor Differentiation

A common failure mode in this synthesis is incomplete coupling of the pyrrolidine or hydrolysis of the starting material (2-nitro-4-(chlorosulfonyl)phenol).

FeatureProduct (Sulfonamide)Precursor (Sulfonyl Chloride)Hydrolysis Byproduct (Sulfonic Acid)
Pyrrolidine Region Two distinct multiplets (4H each)Absent Absent
Aromatic H3 Shift ~8.35 ppm~8.60 ppm (Deshielded by -SO2Cl)~8.10 ppm (Shielded by anionic -SO3-)
Solubility (CDCl3) ModerateHighInsoluble

Key Diagnostic: If you see aromatic signals but no aliphatic multiplets, the coupling failed. If you see aliphatic signals but the integration is off (e.g., extra peaks at 3.0 ppm), you likely have unreacted pyrrolidine salt trapped in the lattice.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3749282, this compound. Retrieved from [Link]

  • Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts.[3] Magnetic Resonance in Chemistry.[1][4][5][6][3][7][8] Retrieved from [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard Reference for Chemical Shifts).

Sources

Definitive Structural Validation of 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol: A Comparative Guide to SC-XRD vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gold Standard" Necessity

In the development of sulfonamide-based therapeutics, establishing an unequivocal 3D structure is non-negotiable. While 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol (CAS 722464-31-5) can be characterized via NMR and HRMS for connectivity, these methods often fail to resolve critical conformational features—specifically the intramolecular hydrogen bonding between the ortho-nitro and phenol groups, and the precise geometry of the sulfonyl-pyrrolidine interface.

This guide outlines the validation protocol using Single Crystal X-ray Diffraction (SC-XRD) , contrasting its absolute structural certainty against the inferential limitations of spectroscopic alternatives.

The Structural Challenge: Why NMR is Not Enough

For this specific compound, two structural features create ambiguity in solution-phase analysis (


H NMR):
  • The ortho-Nitro Effect: The proximity of the nitro (

    
    ) and hydroxyl (
    
    
    
    ) groups typically induces a strong intramolecular hydrogen bond (
    
    
    ring motif). In NMR, this appears as a deshielded phenolic proton (often
    
    
    ppm), but this shift is solvent-dependent and cannot definitively distinguish between intra- and intermolecular bonding in concentrated samples.
  • Sulfonamide Nitrogen Geometry: The pyrrolidine ring's orientation relative to the sulfonyl group affects the molecule's lipophilicity and binding affinity. NMR coupling constants cannot easily resolve the torsion angles around the

    
     bond.
    
Comparative Analysis: Capabilities Matrix
Feature

H /

C NMR
High-Res Mass Spec (HRMS)SC-XRD (Gold Standard)
Atomic Connectivity ExcellentExcellent (Molecular Formula)Absolute
Stereochemistry Inferential (NOESY)NoneAbsolute (Anomalous Dispersion)
Tautomeric State Ambiguous (Fast exchange)NoneDefinitive (Proton location)
Bond Lengths/Angles N/AN/APrecise (e.g., S=O vs S-N)
Packing Forces N/AN/ADefinitive (H-bond networks)

Experimental Protocol: Self-Validating Systems

To ensure scientific integrity, the following workflow employs a "Check-and-Confirm" methodology.

Phase 1: Crystallization (The Critical Bottleneck)

Objective: Obtain a single crystal of dimensions


 mm.

Compound Properties: The pyrrolidine moiety adds lipophilicity, while the nitro-phenol core is polar. This "push-pull" nature requires a biphasic solvent system.

Recommended Protocol: Slow Evaporation via Vapor Diffusion

  • Dissolution: Dissolve 20 mg of pure compound in 1.5 mL of Acetone (good solubility for sulfonamides).

  • Filtration: Pass through a 0.45

    
    m PTFE filter to remove nucleation sites (dust).
    
  • Diffusion Setup: Place the acetone solution in a small inner vial. Place this vial inside a larger jar containing 5 mL of n-Hexane or Pentane (anti-solvent).

  • Equilibration: Seal the outer jar tightly. Store at

    
     in a vibration-free environment.
    
  • Timeline: Crystals should appear within 48–72 hours as the hexane diffuses into the acetone, slowly lowering solubility.

Phase 2: Data Collection & Refinement

Standard: Mo-K


 (

Å) or Cu-K

(

Å).
  • Temperature: Collect data at 100 K using a cryostream.

    • Reasoning: Freezes thermal motion of the pyrrolidine ring (which often exhibits high thermal disorder at room temperature), ensuring precise bond length determination.

  • Refinement Strategy:

    • Refine non-hydrogen atoms anisotropically.

    • Locate the phenolic hydrogen (

      
      ) in the difference Fourier map. Do not calculate its position geometrically.  Its location is the primary proof of the intramolecular H-bond.
      

Representative Data & Validation Metrics

Note: The following data represents the expected crystallographic signature for this class of compounds (4-hydroxy-3-nitrobenzenesulfonamides) based on analogous structures in the CSD.

Expected Crystal Parameters
  • Crystal System: Monoclinic

  • Space Group:

    
     (Most common for achiral sulfonamides)
    
  • Z (Molecules/Unit Cell): 4

Key Structural Metrics (The "Proof")

To validate the structure, your refined model must meet these geometric criteria:

  • Intramolecular H-Bond:

    • Distance

      
      : 
      
      
      
      Å.
    • Angle:

      
      .
      
    • Significance: Confirms the planar "locked" conformation.

  • Sulfonamide Geometry:

    • 
       Bond Lengths: 
      
      
      
      Å (Double bond character).
    • 
       Bond Length: 
      
      
      
      Å (Single bond character).
    • Geometry around N: Planar or slightly pyramidal depending on pyrrolidine ring puckering.

Quality Control Gates (Self-Validation)
  • R-Factor (

    
    ):  Must be 
    
    
    
    for publication quality.
  • Goodness of Fit (GoF): Should approach 1.0.

  • CheckCIF: No "A-level" alerts regarding missed symmetry or voids.

Visualizing the Validation Logic

Diagram 1: The Structural Validation Workflow

This workflow illustrates the linear progression from synthesis to absolute structural confirmation.

ValidationWorkflow cluster_Screening Phase 1: Preliminary Check cluster_Cryst Phase 2: Crystallography (The Gold Standard) Start Crude Product (this compound) NMR 1H NMR (DMSO-d6) Check Purity & Connectivity Start->NMR MS HRMS Confirm Molecular Weight Start->MS Cryst Vapor Diffusion (Acetone/Hexane) NMR->Cryst If >95% Pure Select Select Single Crystal (0.2mm, clear edges) Cryst->Select DataCol Data Collection (100K, Mo-Kalpha) Select->DataCol Refine Structure Refinement (SHELXL) DataCol->Refine Validation CheckCIF & H-Bond Analysis Refine->Validation Final Absolute Structure Confirmed Validation->Final R1 < 5%

Caption: Step-by-step workflow from crude synthesis to crystallographic validation, highlighting quality gates.

Diagram 2: Decision Matrix - NMR vs. XRD

When is NMR insufficient? This logic tree guides the researcher.

DecisionMatrix Question Is Absolute Configuration or Packing Required? NMR_Path Routine Confirmation Question->NMR_Path No (Purity only) XRD_Path SC-XRD Required Question->XRD_Path Yes Result_NMR NMR (NOESY/COSY) Probabilistic Model NMR_Path->Result_NMR Ambiguity1 Ambiguity: Intramolecular H-Bonding? XRD_Path->Ambiguity1 Ambiguity2 Ambiguity: Pyrrolidine Ring Puckering? XRD_Path->Ambiguity2 Ambiguity3 Ambiguity: Polymorphism? XRD_Path->Ambiguity3 Result_XRD X-Ray Diffraction Definitive Model Ambiguity1->Result_XRD Ambiguity2->Result_XRD Ambiguity3->Result_XRD

Caption: Decision logic for selecting SC-XRD when spectroscopic ambiguities regarding conformation arise.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures.[Link]

  • Krishnan, S., et al. (2021). Crystal structure, Hirshfeld surface, and DFT studies of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline. European Journal of Chemistry, 12(1), 23-30. [Link]

  • PubChem. this compound (CID 3749282).[1] National Library of Medicine. [Link][1]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

Sources

A Comparative Guide to Reference Standards for the Analysis of 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. This hinges on the quality of the reference standards used for the identification, quantification, and purity assessment of active pharmaceutical ingredients (APIs) and their intermediates. This guide provides an in-depth technical comparison of reference standards for the analysis of 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol, a key building block in medicinal chemistry. We will explore the critical quality attributes of reference standards and present a detailed analytical workflow for their comparative evaluation, empowering researchers to make informed decisions for their analytical needs.

Introduction to this compound

This compound is a chemical compound with the molecular formula C₁₀H₁₂N₂O₅S and a molecular weight of 272.28 g/mol .[1][2] Its structure features a nitrophenol core functionalized with a pyrrolidine sulfonyl group. While specific applications are not widely documented in publicly available literature, its structural motifs are common in medicinal chemistry, suggesting its potential as an intermediate in the synthesis of novel therapeutic agents. The accurate determination of its purity and impurity profile is crucial for ensuring the quality and safety of any downstream products.

The Critical Role of Reference Standards

A reference standard is a highly purified and well-characterized substance used as a benchmark in analytical chemistry. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines on the use and characterization of reference standards. The qualification of a new batch of a reference standard, often termed a "secondary" or "working" standard, is a critical process that involves direct comparison against a pre-existing, highly characterized "primary" reference standard. This ensures consistency and accuracy in analytical measurements over time.

Comparative Analysis of Reference Standards: A Hypothetical Case Study

To illustrate the process of qualifying a new reference standard, we present a hypothetical case study comparing two batches of this compound:

  • Primary Reference Standard (Batch A): A well-characterized batch with established purity and a comprehensive impurity profile.

  • Secondary Working Standard (Batch B): A new batch that requires qualification against the primary standard before its use in routine analysis.

The following table summarizes the key quality attributes determined through the analytical protocols detailed in the subsequent sections.

Quality AttributePrimary Reference Standard (Batch A)Secondary Working Standard (Batch B)Method of Analysis
Purity (by HPLC-UV) 99.8%99.6%HPLC-UV at 254 nm
Identity ConfirmedConfirmed¹H NMR, ¹³C NMR, Mass Spectrometry
Known Impurity 1 0.05%0.07%HPLC-UV
Known Impurity 2 0.03%0.04%HPLC-UV
Total Unknown Impurities 0.07%0.12%HPLC-UV
Water Content 0.1%0.2%Karl Fischer Titration
Residual Solvents <0.05%<0.05%Headspace GC-MS
Assay (by Mass Balance) 99.6%99.3%Calculation

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method for Purity Determination

This method is designed to separate the main component, this compound, from its potential process-related impurities and degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

Rationale for Method Development:

The choice of a C18 column is based on the non-polar nature of the analyte. A gradient elution is employed to ensure the separation of impurities with a wide range of polarities. Formic acid is used as a mobile phase modifier to improve peak shape and ionization efficiency for potential mass spectrometric analysis. The detection wavelength of 254 nm is chosen based on the UV absorbance of the aromatic nitro-containing structure.

Workflow for Qualification of a Secondary Reference Standard

The following diagram illustrates the logical workflow for qualifying a new batch of a reference standard against a primary standard.

G cluster_0 Reference Standard Qualification Workflow A Procure New Batch of Reference Standard (Secondary) D Comparative Analysis: Primary vs. Secondary Standard A->D B Characterize Primary Reference Standard (Purity, Identity, Impurities) B->D C Develop & Validate Analytical Method (e.g., HPLC) C->D E Assess Identity (NMR, MS) D->E F Determine Purity & Impurity Profile (HPLC, GC) D->F G Determine Water Content (Karl Fischer) D->G H Determine Residual Solvents (Headspace GC) D->H I Calculate Assay by Mass Balance E->I F->I G->I H->I K Does Secondary Standard Meet Criteria? I->K J Establish Acceptance Criteria J->K L Qualify Secondary Standard for Use K->L Yes M Reject Secondary Standard K->M No

Caption: Workflow for the qualification of a secondary reference standard.

Data Interpretation and Trustworthiness

The data presented in the comparative table indicates that the Secondary Working Standard (Batch B) is of high quality, with a purity of 99.6% as determined by HPLC. While slightly less pure than the Primary Reference Standard (Batch A), the impurity profile is well-defined, and the levels of individual and total impurities are within acceptable limits for its intended use as a working standard. The identity of Batch B was confirmed to be consistent with that of Batch A through spectroscopic analysis. The slightly higher water content in Batch B is accounted for in the mass balance calculation for the final assay value.

This self-validating system, where a new standard is rigorously compared against a well-established one using a validated analytical method, ensures the trustworthiness of all subsequent analytical results generated using the newly qualified standard.

Conclusion

The selection and proper qualification of reference standards are foundational to achieving accurate and reliable analytical data in a regulated environment. This guide has provided a comprehensive framework for the comparative analysis of reference standards for this compound. By following a systematic approach that includes the development of robust analytical methods, thorough characterization, and a direct comparison against a primary standard, researchers can ensure the quality and consistency of their analytical measurements.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.